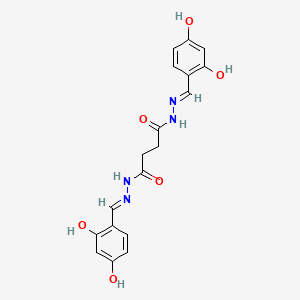
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple oxygen and nitrogen atoms within a cyclic framework, making it an interesting subject for various chemical studies .
準備方法
The synthesis of 1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione involves multiple steps and specific reaction conditions. One common method includes the reaction of diacyl-2,3,5,6-tetraoxypiperazine or tetraoxadiazaisowurtzitane derivatives with strong acids and nitrate sources. This exothermic reaction proceeds at temperatures above ambient conditions . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure the purity and yield of the compound .
化学反応の分析
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound .
科学的研究の応用
This compound has a wide range of scientific research applications In chemistry, it is used as a ligand in coordination chemistry studies, particularly in the formation of metal complexesAdditionally, it is studied for its potential use in industrial processes, such as catalysis and material science .
作用機序
The mechanism of action of 1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione involves its ability to interact with metal ions and other molecules through coordination bonds. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or molecules it interacts with. For example, in drug delivery systems, it may facilitate the transport of metal-based drugs to specific targets within the body .
類似化合物との比較
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione can be compared with other similar compounds, such as 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane and 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. These compounds share similar cyclic structures with multiple oxygen and nitrogen atoms but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific arrangement of atoms and its ability to form stable complexes with a wide range of metal ions .
特性
分子式 |
C14H28N4O4S2 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
1,9,17,20-tetraoxa-4,6,12,14-tetrazacyclodocosane-5,13-dithione |
InChI |
InChI=1S/C14H28N4O4S2/c23-13-15-1-5-19-6-2-16-14(24)18-4-8-21-10-12-22-11-9-20-7-3-17-13/h1-12H2,(H2,15,17,23)(H2,16,18,24) |
InChIキー |
RHQGMBHPBDHWGY-UHFFFAOYSA-N |
正規SMILES |
C1COCCNC(=S)NCCOCCOCCOCCNC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
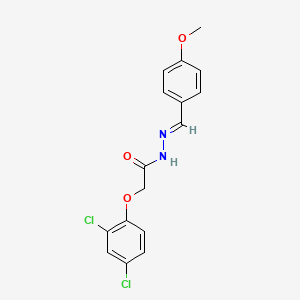
![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)
![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)
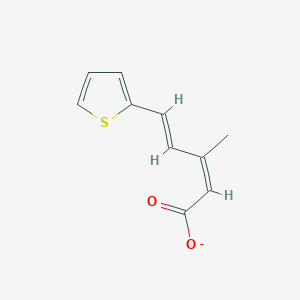
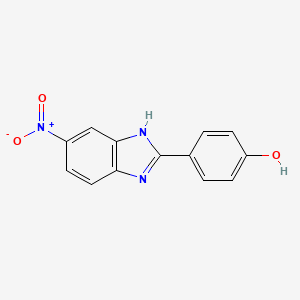
![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
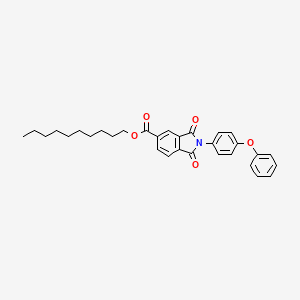
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)
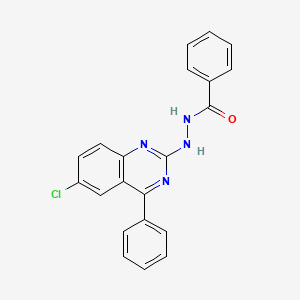
![5-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11709065.png)
